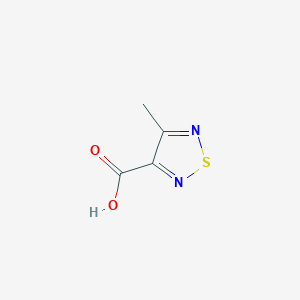
N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine core, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The 3-chloro-4-methylphenyl and 3-methylbenzyl groups would likely be introduced in subsequent steps, although the exact methodology would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, one carbon-oxygen double bond, and a 2-oxo group (a carbonyl group at the 2-position). It also contains a 3-chloro-4-methylphenyl group and a 3-methylbenzyl group attached to the nitrogen and 1-position of the dihydropyridine ring, respectively .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the dihydropyridine ring is known to participate in redox reactions. The chlorine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .Scientific Research Applications
Potential Anti-HIV Agents
Research has indicated the potential of certain carboxamide derivatives as anti-HIV agents. For example, a study on the crystal structure of a related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, highlights its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This insight suggests that similar compounds, including "N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide," may possess valuable biological activities against HIV (Tamazyan et al., 2007).
Advances in Organic Synthesis
Research into the synthesis and X-ray diffraction of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide has led to the development of novel organic synthesis techniques, including rearrangements and cyclizations. This work results in the creation of a variety of derivatives with potential for further chemical and biological investigation, indicating a broad scope for the application of "N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide" in the field of organic chemistry (Feklicheva et al., 2019).
Antimicrobial and Antifungal Applications
A study on clubbed quinazolinone and 4-thiazolidinone derivatives, which are chemically related to "N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide," demonstrated significant in vitro antibacterial and antifungal activities. This suggests that modifications and derivations of the initial compound could lead to effective antimicrobial and antifungal agents, potentially contributing to the development of new pharmaceuticals (Desai et al., 2011).
Safety And Hazards
Future Directions
The study of novel dihydropyridine derivatives is an active area of research, given their wide range of biological activities. Future research could involve studying the biological activity of this compound, synthesizing analogs with different substituents, and investigating their potential therapeutic applications .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-14-5-3-6-16(11-14)13-27-24-10-4-7-18(21(24)26)20(25)23-17-9-8-15(2)19(22)12-17/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTPYIAJMAWHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2800241.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2800242.png)


![3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B2800246.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2800248.png)


![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)

